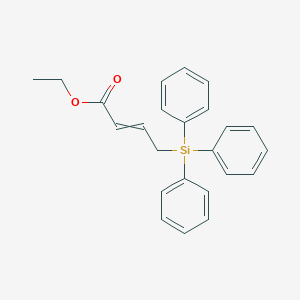
Ethyl 4-(triphenylsilyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(triphenylsilyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a triphenylsilyl group attached to the but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare ethyl 4-(triphenylsilyl)but-2-enoate involves the esterification of 4-(triphenylsilyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Alkylation of Enolate Ions: Another method involves the alkylation of the enolate ion derived from ethyl acetoacetate with a suitable triphenylsilyl halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-(triphenylsilyl)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triphenylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(triphenylsilyl)but-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or silyl group transfer. It can also be used in the development of new biochemical assays .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of ethyl 4-(triphenylsilyl)but-2-enoate involves its interaction with molecular targets through its ester and silyl functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the silyl group can participate in silylation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Methyl 4-(triphenylsilyl)but-2-enoate: This compound is similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying the influence of silyl groups on chemical reactivity and for developing new synthetic methodologies .
Propriétés
Numéro CAS |
478931-42-9 |
|---|---|
Formule moléculaire |
C24H24O2Si |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
ethyl 4-triphenylsilylbut-2-enoate |
InChI |
InChI=1S/C24H24O2Si/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-19H,2,20H2,1H3 |
Clé InChI |
XAAQWGGCYVVVCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
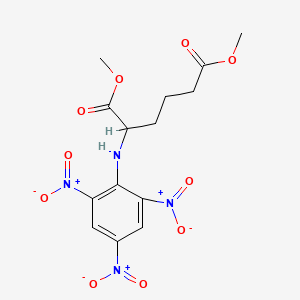
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
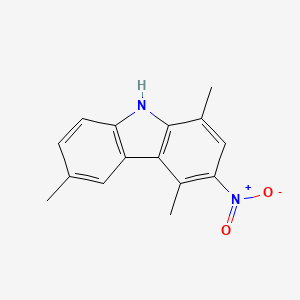
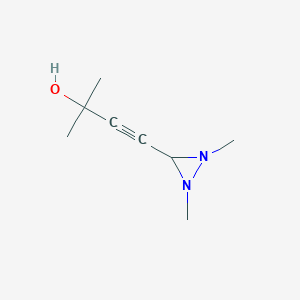
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
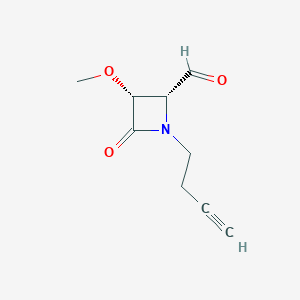

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
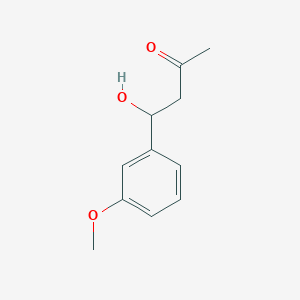
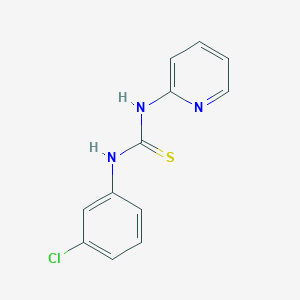
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
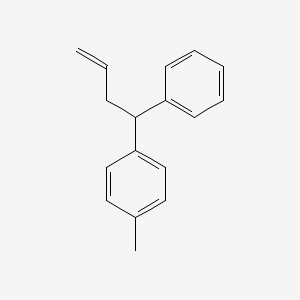
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
